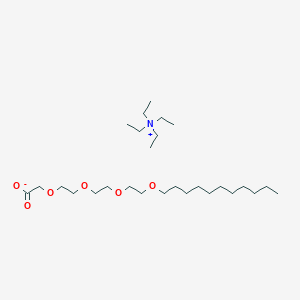![molecular formula C10H8N4O3 B12585694 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 307975-70-8](/img/structure/B12585694.png)
5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring fused with a pyridine moiety, which contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of pyridine-2-amine with barbituric acid derivatives. One common method includes the reaction of pyridine-2-amine with 2,4,6-trioxo-1,3,5-triazinane in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds share a similar pyrimidine core but differ in the substituents on the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine-pyrimidine structure but differ in the oxidation state and functional groups.
Uniqueness
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of a pyridine moiety with a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
307975-70-8 |
|---|---|
Formule moléculaire |
C10H8N4O3 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
6-hydroxy-5-[(E)-pyridin-2-yliminomethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O3/c15-8-6(9(16)14-10(17)13-8)5-12-7-3-1-2-4-11-7/h1-5H,(H3,13,14,15,16,17)/b12-5+ |
Clé InChI |
FPNUBNCFIRKYMG-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/N=C/C2=C(NC(=O)NC2=O)O |
SMILES canonique |
C1=CC=NC(=C1)N=CC2=C(NC(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
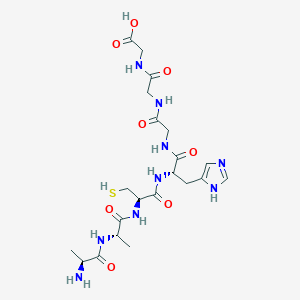
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)
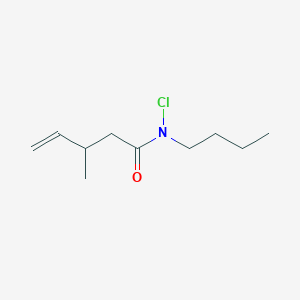
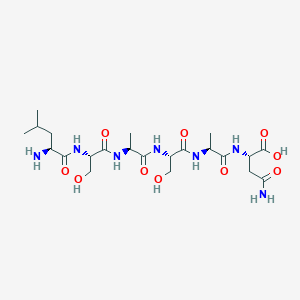
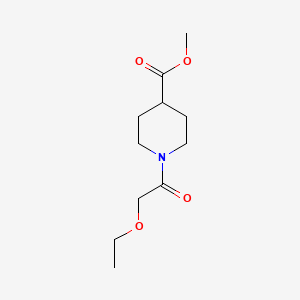
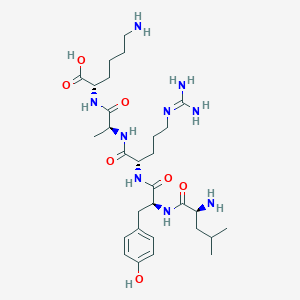
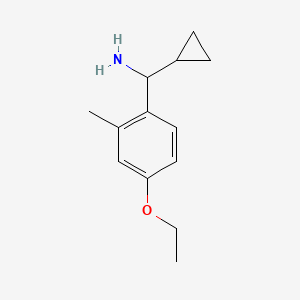
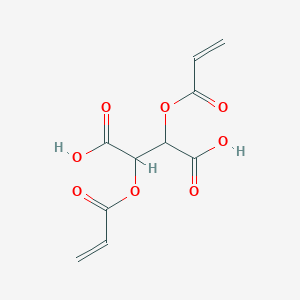
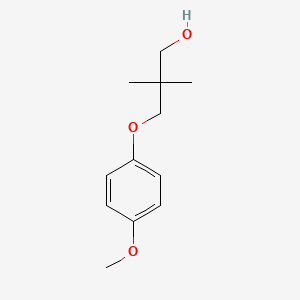
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
